molecular formula C7HF12O2- B11717511 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate CAS No. 69681-35-2

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate

Cat. No.: B11717511
CAS No.: 69681-35-2
M. Wt: 345.06 g/mol
InChI Key: JZHDEEOTEUVLHR-UHFFFAOYSA-M
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Description

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and resistance to chemical reactions. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its high thermal and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate typically involves the reaction of heptanoic acid with fluorinating agents. One common method is the reaction of heptanoic acid with elemental fluorine or fluorinating reagents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the operation. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

    Addition Reactions: It can undergo addition reactions with electrophiles, particularly in the presence of catalysts.

    Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the presence of multiple fluorine atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong nucleophiles such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu). Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various fluorinated derivatives, while addition reactions can produce complex fluorinated compounds.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of advanced fluorinated materials and polymers.

    Biology: The compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Research is ongoing to explore its use in medical imaging and as a contrast agent in MRI scans.

    Industry: It is utilized in the production of high-performance coatings, lubricants, and surfactants due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate involves its interaction with various molecular targets. The compound’s fluorine atoms create a highly electronegative environment, which can influence the reactivity of adjacent functional groups. This property is exploited in catalysis and surface modification applications, where the compound can alter the chemical properties of surfaces and interfaces.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate is unique due to its specific arrangement of fluorine atoms, which imparts exceptional stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials with low reactivity and high durability.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F12O2/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1H,(H,20,21)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHDEEOTEUVLHR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF12O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20892929
Record name 7-H-Perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69681-35-2
Record name 7-H-Perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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